N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have other biochemical and physiological effects. It has been found to increase the expression of erythropoietin, which may have potential applications in the treatment of anemia. Furthermore, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective in multiple cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide is its potential toxicity. It has been shown to have dose-dependent toxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide. One potential application is in combination with other chemotherapeutic agents. N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to enhance the efficacy of other agents, and further research may identify optimal combinations for specific cancer types. Additionally, research may focus on the development of more potent and selective HDAC inhibitors, which may have fewer side effects and greater efficacy. Finally, the potential applications of N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide in other diseases, such as anemia and inflammatory diseases, may also be explored.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have potent anti-cancer activity in various preclinical studies. It has been tested in multiple cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell cycle arrest and apoptosis. Furthermore, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRQZLDBFXORQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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